Adenosine 5'-phosphorothioate

Overview

Description

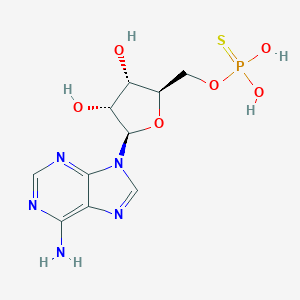

Adenosine 5’-phosphorothioate is a nucleotide analog where one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. This modification results in increased resistance to nucleases, making it a valuable tool in biochemical and molecular biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-phosphorothioate typically involves the use of phosphitylating reagents that react selectively with the 5’-hydroxyl group of unprotected nucleosides. This is followed by sulfurization and hydrolysis to yield the desired product . The process can be carried out under mild conditions, ensuring the integrity of the nucleoside functionalities.

Industrial Production Methods: Industrial production of adenosine 5’-phosphorothioate often employs large-scale chemical synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The use of stereocontrolled synthesis methods is crucial to obtain the desired diastereomers .

Chemical Reactions Analysis

Substitution Reactions

AMPS participates in nucleophilic substitution reactions facilitated by the sulfur atom’s enhanced nucleophilicity compared to oxygen. Key findings include:

Enzymatic Ligation

-

T4 DNA ligase catalyzes phosphodiester bond formation using AMPS as a substrate. The reaction efficiency matches that of native 5′-phosphate ligation, enabling applications in oligonucleotide synthesis .

-

Chemical ligation with carbodiimide (EDC) forms stable phosphorothioate bonds, bypassing enzymatic requirements .

Table 1: Ligation Reaction Conditions and Outcomes

Stereospecific Reactions

The phosphorothioate group introduces chirality, leading to stereospecific interactions with enzymes:

-

Kinase Activity :

Pyruvate kinase, glycerol kinase, and hexokinase transfer the thiophosphoryl group with complete stereospecificity, retaining configuration during catalysis . -

RNA Ligase Mechanism :

T4 RNA ligase forms phosphorothioate bonds via inversion at phosphorus, confirmed using O-labeled AMPS .

Key Insight : Enzymes discriminate between diastereomers, with only the SP isomer of App(s)I acting as a substrate .

Enzyme Inhibition

AMPS serves as a competitive inhibitor for multiple enzymes due to structural mimicry of adenosine 5′-phosphate:

Phosphatases

-

Class C acid phosphatases are inhibited by AMPS (submicromolar ) due to steric hindrance and altered electrostatic interactions .

-

Structural studies reveal nonproductive binding modes where the thiophosphoryl group rotates out of the catalytic pocket .

Ap4_44A Hydrolases

-

1,4-Di(adenosine-5′-O-phosphorothio) erythritol inhibits lupin and human ApA hydrolases with values of 0.15 µM and 1.5 µM, respectively .

Table 2: Inhibition Constants () of AMPS Derivatives

| Inhibitor | Target Enzyme | (µM) | Source |

|---|---|---|---|

| 1,4-Di(AMPS) erythritol | Lupin ApA hydrolase | 0.15 | |

| 1,4-Di(AMPS) erythritol | Human ApA hydrolase | 1.5 | |

| Adenosine 5′-phosphorothioate | Class C acid phosphatases | <1.0 |

Metal Coordination and Redox Interactions

AMPS interacts with divalent metals, influencing reaction pathways:

-

Mg, Mn, and Co activate adenosine 5′-phosphosulfate (APS) kinase, with stereoselectivity for α- and β-phosphorothioate ATP derivatives .

-

Fe-S clusters in APS reductase mediate sulfur transfer, though AMPS itself does not directly participate in redox reactions .

Analytical Considerations

Phosphorothioate diastereomers complicate chromatographic analysis:

Scientific Research Applications

Chemistry Applications

Adenosine 5'-phosphorothioate serves as a crucial probe in biochemical studies, particularly for:

- Enzyme Mechanisms : It is used to investigate the mechanisms of enzymes involved in nucleotide metabolism. The sulfur atom modifies the compound's binding affinity, allowing it to act as a competitive inhibitor or substrate for various enzymes.

- Nucleic Acid Interactions : The compound facilitates the study of nucleic acid structures and functions, particularly in the context of RNA interactions and modifications.

Biological Applications

In biological research, this compound is employed in:

- RNA Interference : Its stability against enzymatic degradation makes it suitable for studies involving RNA interference (RNAi) and antisense technologies, where it can enhance the efficacy of oligonucleotide-based therapies .

- Cellular Uptake Studies : Research indicates that phosphorothioate modifications improve the cellular uptake of splice-switching oligonucleotides (SSOs), enhancing their therapeutic potential for conditions like Duchenne muscular dystrophy .

Medical Applications

The therapeutic potential of this compound is being explored in several areas:

- Antiviral and Anticancer Agents : Studies are investigating its efficacy as an antiviral and anticancer agent due to its ability to mimic natural nucleotides and interact with various molecular targets.

- Cardiac Applications : this compound has been analyzed for its role in treating cardiac arrhythmias and other heart-related conditions, leveraging its pharmacological properties to modulate heart rhythms .

Industrial Applications

In industry, this compound is utilized for:

- Nucleic Acid-Based Diagnostics : Its stability makes it an ideal candidate for developing diagnostic tools that rely on nucleic acid interactions, such as polymerase chain reaction (PCR) assays and other molecular diagnostics.

- Therapeutics Development : The compound's unique properties are exploited in designing new therapeutics that target specific cellular pathways through nucleic acid modulation .

Case Studies and Research Findings

- Inhibition Studies : Research demonstrated that this compound derivatives function as potent inhibitors of specific enzymes involved in diadenosine tetraphosphate metabolism. For instance, certain derivatives exhibited Ki values as low as 0.04 µM against prokaryotic Ap(4)A hydrolases, highlighting their potential as selective enzyme inhibitors .

- Therapeutic Efficacy : A study on the use of this compound in intrathecal injections showed promising results in reducing hyperalgesia and allodynia in clinical settings, suggesting its utility in pain management therapies .

- Nucleotide Analog Studies : The compound has been shown to maintain preferred chirality during RNA ligase reactions, indicating its role as a substrate that can influence reaction mechanisms within cellular environments .

Mechanism of Action

Adenosine 5’-phosphorothioate exerts its effects by mimicking natural nucleotides, thereby interacting with various enzymes and molecular targets. The sulfur atom in the phosphate group alters the compound’s binding affinity and resistance to enzymatic degradation. This modification allows it to act as a competitive inhibitor or substrate for enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Adenosine 5’-monophosphate: Lacks the sulfur atom, making it more susceptible to enzymatic degradation.

Adenosine 5’-diphosphate: Contains two phosphate groups but no sulfur atom.

Adenosine 5’-triphosphate: Contains three phosphate groups and is a primary energy carrier in cells.

Uniqueness: Adenosine 5’-phosphorothioate’s unique feature is the presence of the sulfur atom, which enhances its stability and resistance to nucleases. This makes it particularly useful in applications where prolonged activity and resistance to degradation are essential .

Biological Activity

Adenosine 5'-phosphorothioate (dAMPαS) is a nucleotide analog that has garnered significant attention due to its unique biological activities, particularly in the context of enzyme regulation, antiviral mechanisms, and mutagenicity. This article explores the biological activity of dAMPαS, highlighting its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the substitution of one of the non-bridging oxygen atoms in the phosphate group with a sulfur atom. This modification enhances its stability and alters its interaction with various enzymes compared to its unmodified counterpart, adenosine 5'-monophosphate (AMP).

-

RNase L Activation :

- dAMPαS has been shown to bind to and activate RNase L, an endoribonuclease involved in the antiviral response. Activation occurs through the binding of dAMPαS to RNase L, leading to the cleavage of viral RNA and inhibition of protein synthesis. Studies indicate that the 5'-phosphorylation of dAMPαS significantly enhances its ability to activate RNase L .

-

Inhibition of Enzymatic Activity :

- As a competitive inhibitor, dAMPαS can inhibit various enzymes involved in nucleotide metabolism. For instance, it has been identified as a potent inhibitor of diadenosine tetraphosphate hydrolases, with Ki values indicating strong binding affinity . The structural modifications in dAMPαS contribute to its enhanced inhibitory effects compared to standard nucleotides.

-

Mutagenic Properties :

- Research has demonstrated that dAMPαS exhibits mutagenic activity in human lymphoblastoid cells. Treatment with dAMPαS resulted in a dose-dependent increase in cytotoxicity and mutant frequency at the thymidine kinase locus . This suggests that while dAMPαS can activate certain pathways beneficial for antiviral responses, it may also pose risks for mutagenesis under certain conditions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antiviral Mechanisms :

-

Inhibition Studies :

- In vitro experiments showed that dAMPαS was more effective than its phosphorylated counterparts at inhibiting specific hydrolases involved in nucleotide metabolism. For example, derivatives such as 1,4-di(adenosine-5'-O-phosphorothio) erythritol exhibited Ki values as low as 0.15 µM against human Ap(4)A hydrolases .

Implications for Therapeutics

The unique properties of this compound suggest potential therapeutic applications:

- Antiviral Agents : Given its ability to activate RNase L and inhibit viral replication, dAMPαS could be developed into antiviral drugs.

- Cancer Research : Its mutagenic properties warrant further investigation into its role in cancer biology, particularly regarding DNA repair mechanisms and cellular responses to DNA damage.

Q & A

Basic Research Questions

Q. How is Adenosine 5'-phosphorothioate synthesized and characterized in enzymatic studies?

this compound derivatives are synthesized using enzymatic approaches with RNA ligases or synthetases. For example, T4 RNA ligase catalyzes the formation of phosphorothioate linkages by utilizing adenosine 5'-triphosphate (ATP) analogs like adenosine 5'-O-(1-thiotriphosphate) (ATPαS). The stereochemical configuration of products (RP or SP) is determined via high-performance liquid chromatography (HPLC) and enzymatic digestion with phosphodiesterases (e.g., snake venom PDEase), which exhibit stereospecific hydrolysis rates . Characterization includes mass spectrometry and NMR to confirm structural integrity and purity.

Q. What experimental strategies are used to evaluate the stability of phosphorothioate-modified nucleotides in biological systems?

Stability assays involve incubating phosphorothioate derivatives with nucleases (e.g., RNase A) or cell lysates and monitoring hydrolysis via gel electrophoresis or HPLC. For instance, phosphorothioate-substituted 2',5'-oligoadenylates exhibit enhanced resistance to enzymatic degradation compared to unmodified analogs, as shown in studies using L929 cell lysates . Quantifying half-life differences between diastereomers (e.g., Rp vs. Sp) further refines stability assessments .

Q. How do researchers assess the functional role of this compound in RNA ligation mechanisms?

Stereochemical analysis of ligation products is critical. In ATP-dependent RNA ligase reactions, the adenylylated intermediate (e.g., App(s)Ap) is analyzed for configuration using phosphorothioate donor substrates. The ligation step proceeds with inversion of configuration at phosphorus, confirmed by comparing reaction products with synthetic standards . ATP-independent reactions using App(s)I (SP isomer) further validate direct nucleophilic displacement mechanisms .

Advanced Research Questions

Q. How does stereochemical configuration influence the interaction of this compound derivatives with polymerases or kinases?

DNA-dependent RNA polymerase preferentially incorporates the S-configured isomer of ATPαS (isomer A) during RNA synthesis, as determined by kinetic studies and product analysis . Similarly, cyclic AMP-dependent protein kinase exhibits distinct binding affinities for diastereomers of adenosine 3',5'-(cyclic)phosphorothioate, with Rp isomers showing competitive inhibition in mechanistic assays .

Q. What methodologies resolve contradictions in reported biological activities of phosphorothioate analogs across experimental systems?

Contradictions (e.g., potentiating vs. inhibitory effects in smooth muscle models) are addressed by controlling nucleotide degradation pathways. For example, AMPαS (a phosphorothioate analog of AMP) potentiates ATP-induced contractions in guinea-pig vas deferens by resisting hydrolysis, whereas ADP/ATP analogs inhibit responses due to rapid enzymatic conversion . Parallel studies using ectonucleotidase inhibitors clarify metabolite-specific effects .

Q. How are phosphorothioate-modified aptamers optimized for target binding and nuclease resistance?

Combinatorial selection (SELEX) with phosphorothioate-modified libraries enhances aptamer stability. For TGF-β1-binding thioaptamers, every 5'-adenosine and cytosine is substituted with phosphorothioate groups, followed by iterative rounds of binding assays and sequence analysis. Enriched clones (e.g., 18_1_3) are validated via surface plasmon resonance (SPR) and competitive ELISAs .

Q. Methodological Considerations

- Stereochemical Analysis : Use chiral HPLC and enzymatic digestion (e.g., PDEase) to distinguish Rp/Sp configurations .

- Kinetic Profiling : Compare hydrolysis rates of phosphorothioate vs. phosphate derivatives in cell-free systems .

- Genetic Mapping : Link phenotypic resistance (e.g., CAMPS resistance in Dictyostelium) to specific loci via mitotic crossover and complementation assays .

Q. Key Data from Literature

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCPYVAQZGCDJO-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172946 | |

| Record name | Adenosine 5'-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19341-57-2 | |

| Record name | Adenosine 5'-phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.